

A Comparative Guide to Computational Models of Thiofulminic Acid

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Compound of Interest		
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Thiofulminic acid (HCNS) is a molecule of significant interest in astrochemistry and theoretical chemistry. As a member of the [H, C, N, S] isomer group, its detection in the interstellar medium has spurred the need for accurate computational models to understand its properties and reactivity in environments where experimental validation is challenging.[1] This guide provides an objective comparison of computational models for **thiofulminic acid**, supported by available experimental data.

Performance of Computational Models

The computational modeling of **thiofulminic acid** presents challenges analogous to its oxygen counterpart, fulminic acid (HCNO). Studies on HCNO have revealed that even high-ranking density functional theory (DFT) methods can struggle to accurately predict its geometric and vibrational properties, with lower-rung functionals sometimes offering better performance for specific parameters.[2][3] This underscores the importance of benchmarking computational methods against experimental data.

To date, a comprehensive benchmark study evaluating a wide range of computational models specifically for **thiofulminic acid** is not available in the literature. However, several studies have employed high-level ab initio methods that can serve as a reference. The explicitly correlated coupled cluster with single, double, and perturbative triple excitations [CCSD(T)-F12] method, for instance, has been used to calculate the potential energy surface of the HCNS-He system, demonstrating its applicability to this molecule.[4][5][6]



Geometric Parameters

Experimental determination of the precise geometry of **thiofulminic acid** has been achieved through microwave spectroscopy.[6] These experimental values are the gold standard for benchmarking computational models. The table below compares the experimentally derived rotational constant with a high-level calculated value.

Parameter	Experimental Value	Computational Model	Calculated Value
Rotational Constant (B)	6151.44367 ± 0.00027 MHz[1]	Not Specified in Detail	Very close to experimental[1]
Dipole Moment (µ)	3.85 Debye[5]	Not Specified in Detail	Not Available

Note: The computational value for the rotational constant was used to aid in the astronomical search for HCNS, indicating a close agreement with the experimental value.

Vibrational Frequencies

The vibrational frequencies of **thiofulminic acid** have been determined experimentally using infrared (IR) spectroscopy in cryogenic matrices.[7] These experimental frequencies provide a crucial test for the accuracy of computational models in describing the molecule's vibrational modes. The following table compares the experimental IR bands with calculated values from ab initio methods.



Vibrational Mode	Experimental Frequency (Ar matrix, cm ⁻¹)	Computational Model	Calculated Frequency (cm ⁻¹)
νı (CH stretch)	3302.5[7]	High-level ab initio[7]	Not explicitly stated in abstract
ν ₂ (CN stretch)	2021.7[7]	High-level ab initio[7]	Not explicitly stated in abstract
v₃ (NCS bend)	720.3[7]	High-level ab initio[7]	Not explicitly stated in abstract
HCN bend	Not specified in IR study	CCSD(T)-F12/aug-cc-pVTZ[6]	~284[6]

Note: The abstract of the primary study on the IR spectroscopy of HCNS mentions that the assignment of the bands was based on high-level ab initio calculations, implying a good agreement between the experimental and theoretical values.[7]

Experimental Protocols

The experimental data presented in this guide were obtained through two primary spectroscopic techniques: matrix isolation infrared spectroscopy and microwave spectroscopy.

Matrix Isolation Infrared Spectroscopy

The first isolation and spectroscopic observation of **thiofulminic acid** were achieved by generating the molecule via UV irradiation (254 nm) of 1,2,5-thiadiazole and trapping it in cryogenic argon (Ar) and krypton (Kr) matrices.[7] The infrared spectra of the matrix-isolated HCNS were then recorded. This technique allows for the study of highly reactive or unstable species by preventing their self-reaction at low temperatures. The observed absorption bands were assigned to the fundamental vibrational modes of HCNS with the aid of high-level ab initio calculations.[7]

Microwave Spectroscopy

The rotational spectrum of **thiofulminic acid** was measured using a combination of chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy and cavity-FTMW spectroscopy.

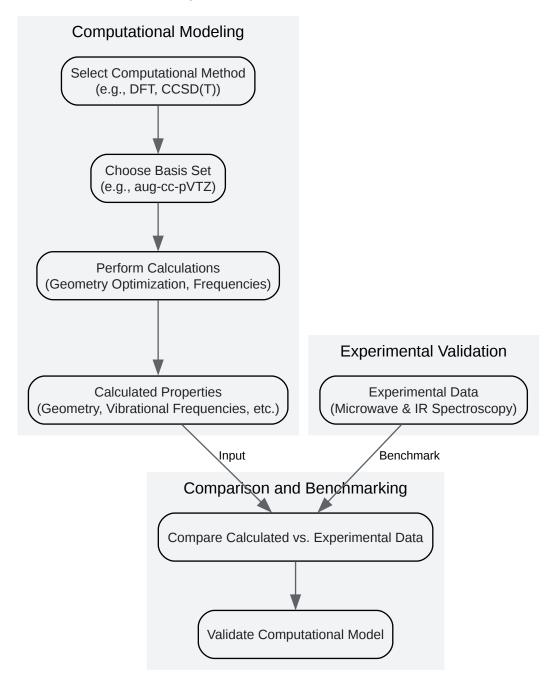


[6] These techniques provide highly accurate measurements of the rotational constants of a molecule in the gas phase. From these constants, precise information about the molecule's geometry and dipole moment can be derived.[8][9] The accurate rotational constants obtained for HCNS were instrumental in its subsequent detection in the interstellar medium.[1][6]

Visualizations Computational Chemistry Workflow for Thiofulminic Acid



Computational Workflow for HCNS

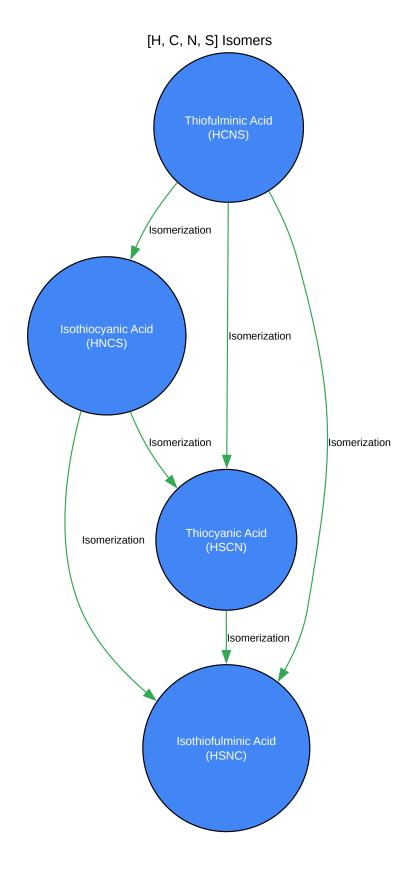


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Caption: Workflow for computational modeling and experimental validation of **thiofulminic acid** properties.

Isomers of [H, C, N, S]





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Caption: Relationship between thiofulminic acid and its isomers.



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